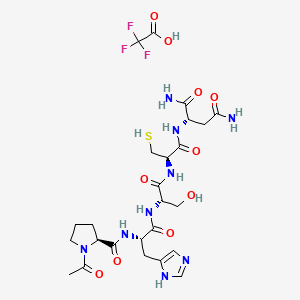

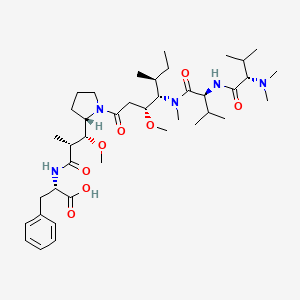

![molecular formula C24H26FN7O3 B605753 N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide CAS No. 2248003-60-1](/img/structure/B605753.png)

N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide

Overview

Description

AZD 3229 is an inhibitor of c-Kit-driven cell proliferation. It selectively inhibits growth of c-Kit mutant (GI50s = 1-971 nM) and PDGFR mutant (GI50s = 1-22 nM) Ba/F3 cell lines over Ba/F3 cell lines expressing Tel-KDR/VEGFR2 (GI50 = 1,378 nM). AZD 3229 (20 mg/kg twice per day) induces tumor regression in a Ba/F3 mouse xenograft model and a mouse allograft model using Ba/F3 cells expressing KIT-exon 11 del/V654A, a common mutation in gastrointestinal stromal tumors (GIST).

AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. AZD3229 demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. AZD3229 demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.

Scientific Research Applications

Antimicrobial Activity

- Novel triazole derivatives bearing a quinoline ring showed promising antimicrobial activity, particularly against bacteria and fungi. Compounds with a similar structure exhibited higher antifungal activity than antibacterial activity, suggesting potential use in treating fungal infections (Yurttaş et al., 2020).

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of various triazole derivatives, including methods for electrophilic and nucleophilic substitution. These methods are crucial for the functionalization of the triazole nucleus, which is a key component in the chemical structure of the compound (Begtrup & Holm, 1981).

Anticancer Activity

- Some triazole-quinoline derivatives have been shown to exhibit significant anticancer activity. For instance, specific urea derivatives linked to the triazole-quinoline structure demonstrated cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antifungal Activity

- A range of triazole derivatives containing the quinazolinylpiperidinyl moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited good to excellent antibacterial activities against rice bacterial pathogens and showed some inhibition against phytopathogenic fungi (Yang & Bao, 2017).

Antitubercular Activity

- Novel fluorinated pyrazolo-1,2,3-triazole hybrids were synthesized and evaluated as antimycobacterial agents. Some compounds in this category emerged as promising antitubercular agents with low cytotoxicity, highlighting their potential in tuberculosis treatment (Emmadi et al., 2015).

Mechanism of Action

Target of Action

AZD3229, also known as N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide or 9ZGC48P3RV, is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in patients with gastrointestinal stromal tumors (GIST) .

Mode of Action

AZD3229 interacts with its target, KIT, by inhibiting the phosphorylation of KIT in an exposure-dependent manner . Optimal efficacy is observed when more than 90% inhibition of KIT phosphorylation is sustained over the dosing interval .

Biochemical Pathways

The primary biochemical pathway affected by AZD3229 is the KIT signaling pathway. By inhibiting the phosphorylation of KIT, AZD3229 disrupts the normal signaling of this pathway, which plays a crucial role in cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic–pharmacodynamic (PKPD) relationship of AZD3229 has been established in a range of mouse GIST tumor models harboring primary and secondary KIT mutations . Integrating the predicted human pharmacokinetics into the mouse PKPD model predicts that an oral twice-daily human dose greater than 34 mg is required to ensure adequate coverage across the mutations investigated .

Result of Action

AZD3229 results in the inhibition of KIT signaling in patient-derived xenograft (PDX) models of GIST, leading to tumor regressions . It is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and has low nanomolar activity against a wide spectrum of secondary mutations .

properties

IUPAC Name |

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJOFQUXYAWOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2248003-60-1 | |

| Record name | AZD-3229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3229 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)